![molecular formula C23H27N3O5 B2727084 (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone CAS No. 2034300-16-6](/img/structure/B2727084.png)

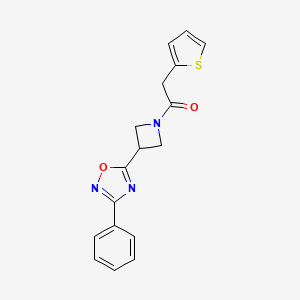

(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

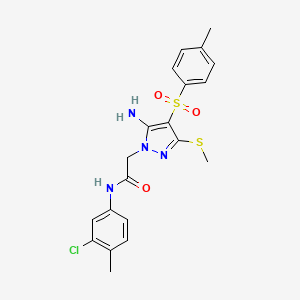

The compound (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone is a complex organic molecule. It is related to the compound Piribedil , which is an antiparkinsonian agent that acts as a dopamine agonist . It also displays α2-adrenergic antagonist properties .

Synthesis Analysis

The synthesis of similar compounds involves various steps. For instance, the preparation of N1-unsubstituted indoles was accomplished via a key N-Boc-3-bromoindole, obtained via a two-step strategy comprising 3-bromination and N1-Boc protection .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. It’s related to the compound 2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)pyrimidine , which suggests it might undergo similar reactions.Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

This compound and its derivatives have been studied for their synthesis methods and potential antimicrobial activity. Patel, Agravat, and Shaikh (2011) explored the synthesis of amide derivatives, including those related to the mentioned compound, and evaluated their antimicrobial activity against various strains of bacteria and fungi, finding variable and modest activity (Patel, Agravat, & Shaikh, 2011).

Molecular Interaction Studies

The compound's structural analogs have been studied for their interaction with specific receptors. Shim et al. (2002) investigated the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, providing insights into the steric binding interactions and potential receptor activity of such compounds (Shim et al., 2002).

Mécanisme D'action

Target of Action

Similar compounds have been found to stimulate d2 and d3 receptors in the brain .

Mode of Action

It’s suggested that similar compounds may interact with their targets to provide effective dopamine effects .

Pharmacokinetics

The pharmacokinetics of (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone indicate that it is rapidly absorbed orally, with a Tmax of 1 hour . Approximately 68% of the absorbed compound is excreted in the form of metabolites via the kidneys, with about 50% cleared within 24 hours and complete clearance within 48 hours . About 25% is excreted via the bile . The compound gradually releases its active ingredients, with therapeutic effects lasting over 24 hours .

Result of Action

Similar compounds have been found to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line .

Propriétés

IUPAC Name |

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[6-(oxolan-2-ylmethoxy)pyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O5/c27-23(18-4-6-22(24-13-18)29-15-19-2-1-11-28-19)26-9-7-25(8-10-26)14-17-3-5-20-21(12-17)31-16-30-20/h3-6,12-13,19H,1-2,7-11,14-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDSXTMTJHOHIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=NC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene-3-carboxylic acid, 7-fluoro-](/img/structure/B2727002.png)

![Ethyl 2-[(3-ethoxy-3-oxopropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2727004.png)

![(Z)-13-acetyl-5-methyl-2-(2-oxoindolin-3-ylidene)-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2727007.png)

![N-ethyl-1,3-dimethyl-N-(2-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2727009.png)

![3-[3-(Dimethylamino)propyl]-1,3-oxazolidin-2-one](/img/structure/B2727020.png)